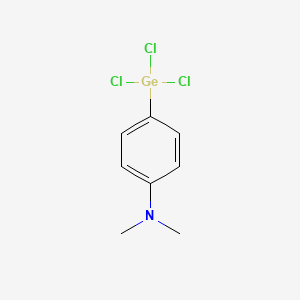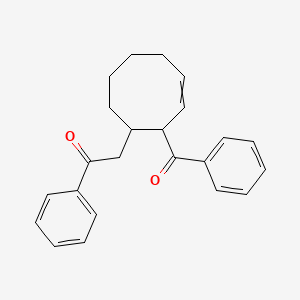
2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one is an organic compound that features a benzoyl group attached to a cyclooctene ring and a phenylethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of the cyclooctene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the phenylethanone moiety: This could be done through a series of substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could convert the ketone groups to alcohols.
Substitution: Various substitution reactions could occur, particularly at the benzoyl or phenylethanone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Conditions might involve nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be studied as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Activity: Research might explore any potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Industry
Polymer Synthesis: Possible use in the synthesis of polymers with specific characteristics.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if the compound has biological activity, it might interact with specific molecular targets such as enzymes or receptors, affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzoylcyclooct-3-en-1-one: Lacks the phenylethanone moiety.
1-Phenylethan-1-one: Lacks the cyclooctene and benzoyl groups.
Uniqueness
2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one is unique due to the combination of the cyclooctene ring, benzoyl group, and phenylethanone moiety, which may confer unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
160567-00-0 |
|---|---|
Molekularformel |
C23H24O2 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-(2-benzoylcyclooct-3-en-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C23H24O2/c24-22(18-11-6-3-7-12-18)17-20-15-5-1-2-10-16-21(20)23(25)19-13-8-4-9-14-19/h3-4,6-14,16,20-21H,1-2,5,15,17H2 |
InChI-Schlüssel |
FNNAGDBRNYPRST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C=CC1)C(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


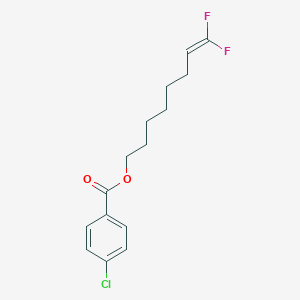
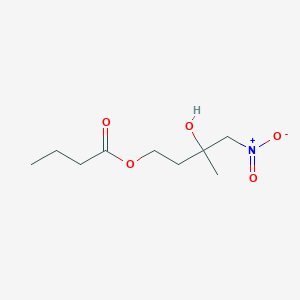
![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)

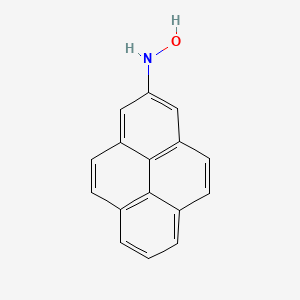

![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
![Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane](/img/structure/B14271520.png)
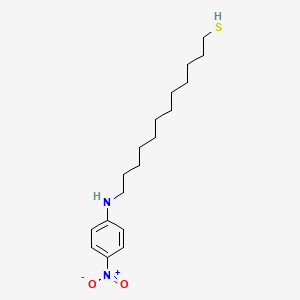
![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)
